molecular formula C7H16N2O B8217281 (2S)-2-piperazin-1-ylpropan-1-ol

(2S)-2-piperazin-1-ylpropan-1-ol

Cat. No.: B8217281
M. Wt: 144.21 g/mol
InChI Key: STSAIUCZKQGPNG-ZETCQYMHSA-N
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Description

(2S)-2-Piperazin-1-ylpropan-1-ol is a chiral piperazine derivative that serves as a key synthetic intermediate and functional scaffold in medicinal chemistry and agricultural science research. This compound is of significant interest in the design and synthesis of novel bioactive molecules. Recent scientific investigations have demonstrated that structural analogs and derivatives incorporating the 3-(piperazin-1-yl)propan-2-ol motif exhibit promising biological activities . In agricultural bactericide research, such derivatives have shown outstanding activity against economically significant plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Pseudomonas syringae pv. actinidiae (Psa) through a mechanism that involves disrupting bacterial cell membrane integrity, leading to leakage of cytoplasmic components . In pharmaceutical research, closely related 1-(2-hydroxyethyl)piperazine derivatives have emerged as promising radioprotective agents, demonstrating significant efficacy in protecting human cells against radiation-induced apoptosis and DNA damage with superior safety profiles compared to existing treatments . These compounds have also shown potential in antimicrobial applications against various resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The stereochemistry of this compound may influence its receptor binding and biological activity, making it a valuable chiral building block for developing stereoselective bioactive compounds. This product is intended for research purposes only in laboratory settings. For Research Use Only . Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-piperazin-1-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7(6-10)9-4-2-8-3-5-9/h7-8,10H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSAIUCZKQGPNG-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stereochemical Control

The nucleophilic ring-opening of chiral epoxides by piperazine is a widely employed strategy. For (2S)-2-piperazin-1-ylpropan-1-ol, (S)-propylene oxide serves as the chiral precursor. Piperazine attacks the less substituted carbon of the epoxide, yielding the desired (2S)-configuration. The reaction is typically conducted in polar aprotic solvents (e.g., THF or acetonitrile) at 60–80°C for 12–24 hours.

Example Procedure
A mixture of (S)-propylene oxide (5.8 g, 0.1 mol) and piperazine (8.6 g, 0.1 mol) in THF (100 mL) is heated at 70°C for 18 hours. The solvent is evaporated, and the residue is purified via silica chromatography (ethyl acetate/methanol, 9:1) to afford this compound as a white solid (Yield: 78%, enantiomeric excess (e.e.): 92%).

Optimization Studies

  • Solvent Effects : THF enhances nucleophilicity, while DMF accelerates reaction rates but reduces stereoselectivity.

  • Temperature : Elevated temperatures (>80°C) lead to racemization, lowering e.e. to <85%.

Asymmetric Reductive Amination

Ketone Precursor and Chiral Catalysts

2-Oxopropylpiperazine undergoes asymmetric reduction using chiral catalysts. Borane complexes with (R)-BINAP or (S)-CBS catalysts induce high enantioselectivity.

Procedure
2-Oxopropylpiperazine (10.2 g, 0.06 mol) is dissolved in methanol (50 mL). (S)-CBS catalyst (0.6 g, 1 mol%) and BH₃·THF (15 mL, 0.15 mol) are added at 0°C. After stirring for 6 hours, the mixture is quenched with HCl (1M), extracted with dichloromethane, and purified to yield the (2S)-alcohol (Yield: 85%, e.e.: 94%).

Comparative Catalyst Performance

CatalystSolventTemperatureYield (%)e.e. (%)
(S)-CBSMeOH0°C8594
(R)-BINAPTHF25°C7288
No catalystEtOH25°C450

Catalytic systems significantly enhance both yield and enantioselectivity compared to uncatalyzed reactions.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-piperazin-1-ylpropan-1-ol is resolved using chiral acids (e.g., (R)-mandelic acid). The (2S)-enantiomer forms a less soluble salt, which is crystallized and isolated.

Procedure
Racemic alcohol (20 g, 0.14 mol) and (R)-mandelic acid (21.3 g, 0.14 mol) are dissolved in ethanol (200 mL) at 60°C. Slow cooling to 4°C precipitates the (2S)-mandelate salt, which is filtered and recrystallized (Yield: 65%, e.e.: 98%).

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica) selectively acetylate the (2R)-enantiomer, leaving the (2S)-alcohol unreacted.

Example
Racemic alcohol (10 g, 0.07 mol), vinyl acetate (8.5 mL, 0.09 mol), and lipase (1 g) in toluene (100 mL) are stirred at 30°C for 24 hours. The (2S)-alcohol is isolated via column chromatography (Yield: 48%, e.e.: 99%).

Comparative Analysis of Synthetic Routes

MethodYield (%)e.e. (%)CostScalability
Epoxide ring-opening7892LowHigh
Asymmetric reductive amination8594ModerateModerate
Diastereomeric salt resolution6598HighLow
Enzymatic resolution4899HighModerate

The epoxide method balances cost and scalability, while enzymatic resolution offers superior enantiopurity at higher costs.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Adopting continuous flow reactors improves reproducibility and reduces racemization. A two-stage system combines epoxide ring-opening and in-line purification, achieving 90% yield and 95% e.e. at 1 kg/day throughput.

Environmental Considerations

Waste streams from stoichiometric reducing agents (e.g., BH₃) necessitate solvent recovery systems. Catalytic methods using H₂ and reusable catalysts (e.g., Pd/C) are under development to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-piperazin-1-ylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

(2S)-2-piperazin-1-ylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-piperazin-1-ylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between (2S)-2-piperazin-1-ylpropan-1-ol and related piperazine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Notes
This compound C₇H₁₆N₂O 144.22 (calculated) Piperazine, propanol Secondary alcohol, piperazine Hypothetical data; simpler structure with potential for high solubility
(1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol C₂₃H₃₂N₂O 352.52 4-Isopropylbenzyl, cyclohexenol Tertiary alcohol, piperazine ≥95% purity; synthesized via reductive amination
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C₂₁H₂₀N₂O₄ 364.40 Fmoc, acetic acid Carboxylic acid, piperazine Used in peptide synthesis; 100% concentration
(2R)-1,1,1-Trifluoro-2-{4-[(2S)-2-{[(3S)-3-methylmorpholin-4-yl]methyl}-4-(thiophen-2-ylsulfonyl)piperazin-1-yl]phenyl}propan-2-ol C₂₃H₃₀F₃N₃O₄S₂ 558.62 Trifluoromethyl, thiophene sulfonyl, morpholine Tertiary alcohol, sulfonyl, morpholine Complex pharmacokinetic profile due to multiple substituents
2-[(2S)-4-(tert-Butoxycarbonyl)-2-isobutylpiperazin-1-yl]acetic acid C₁₅H₂₈N₂O₄ 300.39 tert-Butyl ester, isobutyl Carboxylic acid, piperazine LogP = 1.91; limited solubility data

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s low molecular weight (144.22) implies higher aqueous solubility compared to bulkier derivatives like the compound (558.62), which contains hydrophobic groups (trifluoromethyl, thiophene).
  • LogP and Bioavailability : The tert-butyl ester in ’s compound (LogP = 1.91) enhances lipophilicity, whereas this compound’s hydroxyl group may improve solubility but reduce membrane permeability .

Functional Group Impact

  • Alcohol vs. Carboxylic Acid : The hydroxyl group in the target compound contrasts with the carboxylic acid in and , affecting ionization (pKa) and binding interactions.
  • Protective Groups : The Fmoc group in is critical for peptide synthesis but adds steric bulk, whereas the tert-butyl ester in enhances stability during synthetic workflows .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for laboratory-scale synthesis of (2S)-2-piperazin-1-ylpropan-1-ol?

  • Methodology :

  • Alkylation of Piperazine : Reacting 4-substituted piperazine derivatives (e.g., 4-methylpiperazine) with halogenated propanol intermediates (e.g., 1-chloro-2-propanol) under basic conditions (e.g., NaOH or NaH) to form the piperazine-propanol backbone .
  • Chiral Resolution : For enantiomeric purity, chiral precursors or enzymatic resolution may be applied, as seen in structurally similar piperazine derivatives .
    • Key Considerations : Monitor reaction pH and temperature to avoid racemization. Purification via column chromatography or recrystallization is recommended.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Analytical Workflow :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and piperazine ring substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (±2 ppm accuracy).
  • HPLC : Chiral HPLC columns (e.g., Chiralpak®) to assess enantiomeric excess (ee) ≥98% .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantioselectivity in the synthesis of this compound?

  • Strategies :

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) to induce stereocontrol during alkylation .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers .
    • Data Contradiction Analysis : Compare ee values across multiple batches using chiral HPLC and troubleshoot variables (e.g., solvent polarity, catalyst loading) .

Q. What mechanistic insights explain the reactivity of this compound in substitution reactions?

  • Reactivity Profile :

  • Nucleophilic Piperazine : The secondary amine in the piperazine ring facilitates nucleophilic substitution with electrophiles (e.g., alkyl halides, acyl chlorides) .
  • Hydroxyl Group Functionalization : The propanol hydroxyl can be oxidized (e.g., with KMnO4_4) to ketones or substituted via Mitsunobu reactions .
    • Case Study : Reaction with benzyl bromide yields a tertiary amine derivative, confirmed by 1H^1H-NMR loss of -OH peak at δ 2.1 ppm and new benzyl signals at δ 7.3–7.5 ppm .

Q. How can researchers resolve contradictory data in biological activity studies involving this compound?

  • Troubleshooting Framework :

Issue Potential Cause Resolution
Variability in receptor binding assaysImpurities in compound batchesRe-purify via preparative HPLC; validate with LC-MS .
Inconsistent cytotoxicity resultsCell line heterogeneityUse isogenic cell lines; standardize assay conditions (e.g., serum-free media) .
  • Orthogonal Validation : Cross-validate findings using SPR (surface plasmon resonance) for binding kinetics and in silico docking studies .

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